molecular formula C27H25N3O5 B10872740 N-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]-1H-indole-3-carboxamide

N-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]-1H-indole-3-carboxamide

Cat. No.: B10872740
M. Wt: 471.5 g/mol
InChI Key: ZICYRVWQSIOXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3-OXO-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1H-INDOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dihydroisoquinoline core, and an indole carboxamide moiety. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3-OXO-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1H-INDOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydroisoquinoline with indole-3-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is crucial for quality control .

Chemical Reactions Analysis

Types of Reactions

N~3~-[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3-OXO-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1H-INDOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline and indole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

N~3~-[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3-OXO-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1H-INDOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N3-[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3-OXO-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1H-INDOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-methylquinolin-2-one
  • 4-Methoxyphenyl-3-oxo-3,4-dihydroisoquinoline
  • Indole-3-carboxylic acid

Uniqueness

N~3~-[6,7-DIMETHOXY-1-(4-METHOXY-PHENYL)-3-OXO-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1H-INDOLE-3-CARBOXAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

N-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]-1H-indole-3-carboxamide

InChI

InChI=1S/C27H25N3O5/c1-33-18-10-8-16(9-11-18)26-20-14-24(35-3)23(34-2)12-17(20)13-25(31)30(26)29-27(32)21-15-28-22-7-5-4-6-19(21)22/h4-12,14-15,26,28H,13H2,1-3H3,(H,29,32)

InChI Key

ZICYRVWQSIOXCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2NC(=O)C4=CNC5=CC=CC=C54)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.